Ursolic aldehyde is a triterpenoid compound derived from ursolic acid, a naturally occurring substance found in various plants, including apples, rosemary, and thyme. Ursolic aldehyde possesses a pentacyclic structure characterized by a hydroxyl group at the C-3 position and an aldehyde functional group at the C-28 position. This compound is recognized for its potential bioactive properties and has garnered interest in both pharmaceutical and cosmetic applications.
Ursolic aldehyde exhibits a range of biological activities, including:
Several methods exist for synthesizing ursolic aldehyde:
Ursolic aldehyde has diverse applications:
Studies have indicated that ursolic aldehyde interacts with various biological targets:
Ursolic aldehyde shares structural similarities with several other triterpenoids. Here are some notable compounds:
| Compound | Structure Characteristics | Unique Properties |
|---|---|---|
| Oleanolic Acid | Hydroxyl group at C-3; no aldehyde | Strong hepatoprotective effects |
| Betulinic Acid | Similar pentacyclic structure | Noted for potent antiviral properties |
| Lupeol | Contains a double bond; lacks hydroxyl | Exhibits anti-inflammatory properties |
| Glycyrrhetinic Acid | Contains a carboxylic acid group | Known for its effects on adrenal function |
Ursolic aldehyde's unique feature lies in its combination of both an aldehyde and hydroxyl functional group, which enhances its reactivity and potential biological activity compared to its analogs. This dual functionality allows it to participate in diverse
Ursolic aldehyde is a pentacyclic triterpenoid compound with the molecular formula C30H48O2 and a molecular weight of 440.7 grams per mole [1] [2] [3]. The compound belongs to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units [3]. The International Union of Pure and Applied Chemistry name for ursolic aldehyde is (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde [1] [2].
The stereochemical configuration of ursolic aldehyde demonstrates significant complexity with ten defined atom stereocenters [5]. The compound exhibits specific stereochemical features at multiple carbon positions, designated as (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS), indicating precise three-dimensional arrangements crucial for its biological activity [1] [4]. The Chemical Abstracts Service registry number is 19132-81-1 [1] [2] [3].
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C30H48O2 | [1] [2] [3] |
| Molecular Weight | 440.7 g/mol | [1] [2] [3] |
| Monoisotopic Mass | 440.365430785 Daltons | [12] |
| Defined Atom Stereocenters | 10 | [5] |
| Heavy Atom Count | 32 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
The structural architecture of ursolic aldehyde features a hydroxyl group at the C-3 position and an aldehyde functional group at the C-28 position [1] [2]. The InChI key for the compound is VLFUANNVMXKBPF-ZAPOICBTSA-N, providing a unique identifier for its specific stereochemical arrangement [4] [5]. The compound typically exists as a solid at room temperature with a LogP value of 7.3, indicating its hydrophobic nature [5].
Ursolic aldehyde biosynthesis occurs through the complex triterpenoid metabolic pathway found in various plant species [9] [10]. The biosynthetic process begins with the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases to produce the basic triterpenoid scaffold, specifically α-amyrin [9] [10]. This initial cyclization reaction establishes the pentacyclic framework essential for subsequent oxidative modifications [9].
The biosynthesis follows a sequential oxidation pathway where α-amyrin serves as the primary substrate [10] [12]. The conversion proceeds through intermediate compounds including uvaol before reaching ursolic aldehyde [12] [23]. The metabolic pathway continues with further oxidation to produce ursolic acid as the terminal product [10] [12]. Natural occurrence of ursolic aldehyde has been documented in several plant species, including Dracocephalum forrestii and Nerium oleander [1] [5].
| Biosynthetic Intermediate | Chemical Structure | Position in Pathway | Reference |
|---|---|---|---|
| 2,3-oxidosqualene | C30H50O | Precursor | [9] [10] |
| α-amyrin | C30H50O | Primary scaffold | [9] [10] |
| Uvaol | C30H50O2 | Intermediate | [12] [23] |
| Ursolic aldehyde | C30H48O2 | Penultimate product | [12] [23] |
| Ursolic acid | C30H48O3 | Final product | [10] [12] |
The CYP716A subfamily of cytochrome P450 monooxygenases plays a central role in ursolic aldehyde biosynthesis through catalyzing specific oxidative transformations [10] [17] [18]. These enzymes function as multifunctional oxidases capable of performing sequential three-step oxidation reactions at the C-28 position of triterpenoid substrates [10] [17]. CYP716A12 from Medicago truncatula has been specifically characterized as an α-amyrin 28-oxidase that generates ursolic acid through intermediate formation of ursolic aldehyde [10].
The enzymatic mechanism involves successive oxidation steps where CYP716A subfamily enzymes convert α-amyrin to uvaol, then to ursolic aldehyde, and finally to ursolic acid [10] [23]. Research has demonstrated that CYP716A12 exhibits multifunctional activity, capable of oxidizing α-amyrin, β-amyrin, and lupeol substrates to produce ursolic acid, oleanolic acid, and betulinic acid respectively through their corresponding aldehyde intermediates [10].
The functionality of CYP716A enzymes requires appropriate electron transfer partners, particularly cytochrome P450 reductases [9] [23]. Studies have shown that co-expression with suitable cytochrome P450 reductase isozymes significantly enhances the catalytic efficiency of CYP716A enzymes in heterologous expression systems [9]. The optimal ratio of cytochrome P450 reductase to CYP716A enzymes has been determined to be crucial for maximizing ursolic acid production yields [9].
| CYP716A Enzyme | Source Organism | Primary Substrate | Product via Aldehyde | Reference |
|---|---|---|---|---|
| CYP716A12 | Medicago truncatula | α-amyrin | Ursolic acid | [10] [23] |
| CYP716A48 | Olea europaea | β-amyrin | Oleanolic acid | [17] [18] |
| CYP716A49 | Beta vulgaris | α-amyrin | Ursolic acid | [17] [18] |
| CYP716A50 | Coffea arabica | Lupeol | Betulinic acid | [17] [18] |
The oxidative modification pathway leading to ursolic aldehyde formation involves specific enzymatic transformations of precursor triterpenoids [25] [28] [29]. The process initiates with α-amyrin as the fundamental substrate, which undergoes sequential hydroxylation and oxidation reactions [28] [29]. The first oxidation step converts the methyl group at C-28 of α-amyrin to a hydroxyl group, forming uvaol [12] [28].
Subsequent oxidation of uvaol at the C-28 position results in the formation of ursolic aldehyde through the conversion of the hydroxyl group to an aldehyde functional group [12] [28]. This intermediate oxidation state represents a critical step in the biosynthetic pathway before final conversion to the carboxylic acid form in ursolic acid [12]. The oxidative modifications are mediated by cytochrome P450 monooxygenases in conjunction with NADPH and molecular oxygen as cofactors [12] [23].
The oxidative pathway demonstrates substrate specificity, with different triterpenoid scaffolds producing distinct aldehyde intermediates [27] [28]. α-amyrin derivatives lead to ursolic aldehyde formation, while β-amyrin substrates produce oleanolic aldehyde, and lupeol generates betulinic aldehyde [27] [28]. These parallel pathways highlight the systematic nature of triterpenoid oxidative metabolism in plant systems [27].
| Precursor Triterpenoid | Hydroxylated Intermediate | Aldehyde Product | Final Acid Product | Reference |
|---|---|---|---|---|
| α-amyrin | Uvaol | Ursolic aldehyde | Ursolic acid | [12] [28] |
| β-amyrin | Erythrodiol | Oleanolic aldehyde | Oleanolic acid | [27] [28] |
| Lupeol | Betulin | Betulinic aldehyde | Betulinic acid | [27] [28] |
Ursolic aldehyde exhibits structural similarities and differences when compared to related triterpenoid compounds, particularly ursolic acid and oleanolic aldehyde [31] [32]. The primary structural distinction between ursolic aldehyde and ursolic acid lies in the functional group at the C-28 position, where ursolic aldehyde contains an aldehyde group (-CHO) while ursolic acid possesses a carboxylic acid group (-COOH) [31] [32]. Both compounds share identical stereochemical configurations at all other carbon centers and maintain the same hydroxyl group positioning at C-3 [32].
The molecular weight difference between ursolic aldehyde (440.7 g/mol) and ursolic acid reflects the additional oxygen atom present in the carboxylic acid functionality [1] [25]. Structural analysis indicates that both molecules adopt similar three-dimensional conformations with the hydroxyl group displaying a 62-degree angle relative to the main molecular plane due to the boat conformation of the A ring [32]. The E ring shows significant distortion in both compounds, with the functional group at C-28 positioned almost perpendicular to the backbone plane [32].
When comparing ursolic aldehyde to oleanolic aldehyde, both compounds share the aldehyde functional group at C-28 but differ in their fundamental triterpenoid scaffolds [27] [32]. Ursolic aldehyde derives from the α-amyrin scaffold (ursane-type), while oleanolic aldehyde originates from the β-amyrin scaffold (oleanane-type) [27]. This structural difference results in distinct stereochemical arrangements and potentially different biological activities [27].
| Compound | Molecular Formula | Molecular Weight | C-28 Functional Group | Scaffold Type | Reference |
|---|---|---|---|---|---|
| Ursolic aldehyde | C30H48O2 | 440.7 g/mol | Aldehyde (-CHO) | α-amyrin (ursane) | [1] [27] |
| Ursolic acid | C30H48O3 | 456.7 g/mol | Carboxylic acid (-COOH) | α-amyrin (ursane) | [25] [32] |
| Oleanolic aldehyde | C30H48O2 | 440.7 g/mol | Aldehyde (-CHO) | β-amyrin (oleanane) | [27] [32] |
| Oleanolic acid | C30H48O3 | 456.7 g/mol | Carboxylic acid (-COOH) | β-amyrin (oleanane) | [27] [32] |
The biosynthetic relationships among these compounds demonstrate their interconnected metabolic pathways [27] [28]. Ursolic aldehyde serves as the immediate precursor to ursolic acid in the α-amyrin oxidation pathway, while oleanolic aldehyde functions similarly in the β-amyrin pathway [27] [28]. Both aldehyde forms represent intermediate oxidation states that are rapidly converted to their respective acid forms under physiological conditions [28] [29].
The semi-synthetic modification of ursolic aldehyde represents a crucial approach for enhancing its biological activity and physicochemical properties. These derivatization strategies primarily target specific functional groups within the pentacyclic triterpene structure to optimize therapeutic potential while maintaining the core molecular framework [1] [2] [3].
Functional group modifications at the C-3 hydroxyl position and C-28 carboxylic acid position constitute the most extensively studied derivatization approaches for ursolic aldehyde and related pentacyclic triterpenes. These positions serve as primary reactive sites for structural modifications that significantly influence biological activity and pharmacokinetic properties [3] [4].
C-3 Position Modifications
The C-3 hydroxyl group serves as a critical site for chemical modifications that can dramatically alter the biological profile of ursolic aldehyde derivatives. Oxidation of the C-3 hydroxyl group to form ketone derivatives has been shown to enhance anticancer activity in several studies. The 3-oxo derivatives demonstrate improved cell growth inhibition compared to the parent compound, with researchers reporting significant improvements in cytotoxic activity against various cancer cell lines [5] [6].
Esterification at the C-3 position using various acyl groups represents another important modification strategy. The introduction of acetyl groups at C-3 through acetylation reactions has been demonstrated to improve biological activity. Studies have shown that 3-acetoxy derivatives exhibit enhanced antiproliferative activities, with researchers noting that the acetyl group at C-3 combined with amino alkyl modifications at C-28 can significantly increase biological potential [5] [6].
C-28 Position Modifications
The C-28 carboxylic acid group provides an excellent site for amidation reactions that can substantially improve the pharmacological profile of ursolic aldehyde derivatives. Conversion of the carboxyl group to amides using various amine compounds has been extensively studied. The amidation process typically involves activation of the carboxylic acid with reagents such as oxalyl chloride followed by treatment with selected amines to yield the corresponding amide derivatives [1] [2].
Research has demonstrated that derivatives containing ester groups at C-28 show stronger antitumor activity compared to compounds with acylhydrazine, amide, and carbonyl moieties. Specifically, compounds containing dimethylamino groups on the amide side chain display the strongest antitumor activity among all tested derivatives, indicating the critical role of amino side chain groups in enhancing cytotoxicity [3].
The introduction of nitrogen-containing groups at the C-28 position, including the formation of lactams and nitriles, offers versatile properties that can improve both biological and pharmacokinetic profiles. These modifications have shown promise in enhancing metabolic stability and protein-binding affinity [1].
Acetylation Methodologies
Acetylation represents a fundamental derivatization strategy that involves the introduction of acetyl groups into the ursolic aldehyde structure. The most commonly employed acetylation approach targets the C-3 hydroxyl group using acetic anhydride in anhydrous pyridine. This reaction typically proceeds under mild conditions and yields 3-acetoxy derivatives with good conversion rates [5] [6].
The acetylation process follows a well-established protocol where ursolic aldehyde is dissolved in anhydrous pyridine, followed by the addition of acetic anhydride. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours. The resulting 3-acetoxy derivatives can then serve as intermediates for further modifications or be evaluated directly for biological activity [5].
Studies have demonstrated that acetylation at the C-3 position can lead to improved cellular uptake and enhanced biological activity. The acetyl group modification has been shown to increase lipophilicity, which can improve membrane permeability and cellular penetration. However, the effect of acetylation on overall activity is complex and depends on the specific biological target and assay conditions [7].
Aminoalkylation Strategies
Aminoalkylation approaches involve the introduction of amino-containing alkyl chains into the ursolic aldehyde structure, primarily at the C-28 position. These modifications are particularly valuable for improving water solubility and enhancing cellular uptake through the introduction of polar functional groups [5] [6].
The aminoalkylation process typically begins with the conversion of the C-28 carboxylic acid to an acyl chloride intermediate using reagents such as oxalyl chloride or thionyl chloride. This activated intermediate can then react with various amino compounds to form amide linkages. The choice of amino compound significantly influences the final properties of the derivative [1] [5].
Long-chain diamine derivatives have shown particular promise in enhancing antitumor efficacy. Research has demonstrated that derivatives with longer diamine side chains exhibit better activity than those with shorter chains. Specifically, derivatives with hexyl diamine chains show superior activity compared to those with shorter butyl or pentyl chains [3].
The aminoalkylation approach offers several advantages, including improved water solubility, enhanced cellular penetration, and potential for targeted delivery. The amino groups can also serve as sites for further conjugation with targeting moieties or other functional groups [8].
Total synthesis approaches for ursolic aldehyde and related pentacyclic triterpenes represent sophisticated synthetic strategies that construct the complete molecular framework from simpler starting materials. These methodologies are essential for producing ursolic aldehyde derivatives when natural sources are insufficient or when specific structural modifications are required [9] [10] [11].
Biomimetic Synthesis Approaches
Biomimetic synthesis strategies attempt to replicate the natural biosynthetic pathways used by plants to construct pentacyclic triterpenes. These approaches typically involve the cyclization of squalene or oxidosqualene precursors using carefully designed cyclization cascades. The biomimetic approach offers the advantage of producing natural-like stereochemistry and can provide access to multiple triterpene targets from common intermediates [10] [12].
The key challenge in biomimetic synthesis lies in controlling the complex cascade cyclization reactions that generate the pentacyclic framework. Researchers have developed various strategies to achieve this control, including the use of specific catalysts and reaction conditions that favor the desired cyclization pathway [10] [13].
Cation-π Cyclization Strategies
Modern total synthesis approaches have employed cation-π cyclization strategies to construct the pentacyclic framework of ursolic aldehyde and related compounds. These methods involve the generation of carbocation intermediates that undergo intramolecular cyclization reactions with aromatic or alkene systems to form the required ring structures [10].
The cation-π cyclization approach has been successfully applied to the synthesis of lupeol and other pentacyclic triterpenes. This methodology offers excellent stereocontrol and can provide access to the desired compounds in relatively few synthetic steps. The key advantage of this approach is its ability to generate multiple ring systems in a single operation while maintaining precise stereochemical control [10].
Relay Synthesis Methods
Relay synthesis represents an alternative approach where naturally occurring triterpenes serve as starting materials for the synthesis of other triterpene targets. This strategy has been successfully employed for the conversion of β-amyrin to oleanolic acid and α-amyrin to ursolic acid, representing formal total syntheses of these important compounds [14].
The relay synthesis approach offers practical advantages when suitable natural starting materials are readily available. The method typically involves selective functional group transformations and ring modifications to convert one triterpene into another. This approach has been particularly successful for accessing triterpenes that are difficult to obtain from natural sources [11] [14].
The poor aqueous solubility of ursolic aldehyde represents a significant limitation for its therapeutic application. Various solubility enhancement techniques have been developed to address this challenge and improve the bioavailability of ursolic aldehyde and related compounds [15] [16] [17].
Solid Dispersion Methods
Solid dispersion technology represents one of the most effective approaches for enhancing the solubility of ursolic aldehyde derivatives. This technique involves the dispersion of the drug in hydrophilic carrier materials to create a homogeneous system that improves dissolution characteristics [16] [18].
Poloxamer-based solid dispersions have shown particular promise for triterpene solubility enhancement. Studies using Poloxamer-188 and Poloxamer-407 as carriers have demonstrated significant improvements in triterpene solubility. The solubility of triterpenes in solid dispersions can increase from approximately 7 μg/mL to over 400 μg/mL depending on the drug-to-carrier ratio used [18].
The solid dispersion approach works through several mechanisms, including particle size reduction, improved wettability, conversion to amorphous forms, and formation of drug-carrier interactions. These mechanisms work synergistically to enhance the dissolution rate and extent of drug release [16] [18].
Cyclodextrin Complexation
Cyclodextrin inclusion complexes provide an elegant solution to the solubility challenges associated with ursolic aldehyde and related triterpenes. β-cyclodextrin and its derivatives have been extensively studied for their ability to form inclusion complexes with pentacyclic triterpenes [19] [20] [21].
The formation of inclusion complexes involves the encapsulation of the hydrophobic triterpene molecule within the hydrophilic cyclodextrin cavity. Studies have demonstrated that β-cyclodextrin forms 1:1 stoichiometric complexes with ursolic acid, with the carboxyl-containing ring E being preferentially included in the cyclodextrin cavity [20].
Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin and 2-hydroxypropyl-γ-cyclodextrin, have shown superior complexation properties compared to native cyclodextrins. These derivatives offer improved water solubility and enhanced complex stability, resulting in better overall performance for solubility enhancement [21].
Micellar Solubilization
Micellar solubilization represents another important approach for improving the aqueous solubility of ursolic aldehyde derivatives. This technique involves the incorporation of the hydrophobic drug molecules into the hydrophobic core of surfactant micelles [16] [22].
Studies on related triterpenes have demonstrated that these compounds can form their own micellar aggregates at specific concentrations. For example, asiatic acid and madecassic acid have been shown to form micelles with critical micelle concentrations of 15 μM and 86 μM, respectively. The formation of these micellar structures may contribute to the biological activity of the compounds [22].
Surfactant-based micellar systems can significantly enhance the apparent solubility of triterpenes. The choice of surfactant and micelle composition can be optimized to achieve maximum solubilization while maintaining biocompatibility and safety [16].
Polymeric Nanoparticles
Polymeric nanoparticle systems represent advanced drug delivery platforms that can significantly enhance the therapeutic potential of ursolic aldehyde derivatives. These systems typically utilize biodegradable polymers such as polycaprolactone, poly(lactic-co-glycolic acid), and other biocompatible materials to encapsulate the drug molecules [17] [23] [24].
The nanoprecipitation method has been widely employed for the preparation of ursolic aldehyde-loaded nanoparticles. This technique involves the dissolution of both the drug and polymer in a water-miscible organic solvent, followed by the addition of this solution to an aqueous phase under controlled conditions. The resulting nanoparticles typically exhibit sizes in the range of 100-200 nm with good drug loading efficiency [24] [25].
Methoxy poly(ethylene glycol)-polycaprolactone block copolymers have shown particular promise as carriers for ursolic acid derivatives. These amphiphilic copolymers can form stable nanoparticles with excellent drug loading capacity and controlled release properties. Studies have demonstrated that such nanoparticles can effectively transport the drug into cancer cells and enhance cytotoxic activity [25].
Liposomal Systems
Liposomal drug delivery systems offer excellent biocompatibility and can significantly improve the pharmacokinetic properties of ursolic aldehyde derivatives. These systems consist of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, making them versatile carriers for triterpene compounds [17] [23] [26].
The preparation of liposomal formulations typically involves the thin-film hydration method, where phospholipids and the drug are dissolved in organic solvents, followed by solvent evaporation to form a thin lipid film. This film is then hydrated with aqueous buffer to form multilamellar vesicles, which can be further processed to produce unilamellar liposomes of desired size [26].
Targeted liposomal systems have been developed using surface modification with targeting ligands such as folate. These targeted systems can enhance cellular uptake through receptor-mediated endocytosis, leading to improved therapeutic efficacy and reduced off-target effects [27].
Solid Lipid Nanoparticles
Solid lipid nanoparticles represent an innovative approach that combines the advantages of traditional lipid carriers with the benefits of nanoparticulate systems. These carriers use solid lipids at room temperature, providing improved stability and controlled release characteristics compared to conventional liposomes [17] [28].
The preparation of solid lipid nanoparticles typically involves high-pressure homogenization techniques. The drug is incorporated into melted solid lipids, and the mixture is then homogenized at high pressure to produce nanoparticles of uniform size. Studies have shown that such systems can achieve high encapsulation efficiency and provide sustained drug release [28].
Compritol ATO888 has been identified as an ideal excipient for the production of ursolic acid-loaded solid lipid nanoparticles. The compatibility between the drug and lipid matrix has been confirmed through thermal analysis, demonstrating the successful integration of the drug into the lipid structure [28].
Mesoporous Silica Nanoparticles
Mesoporous silica nanoparticles offer unique advantages for the delivery of ursolic aldehyde derivatives, including high surface area, tunable pore size, and excellent biocompatibility. These systems can be functionalized with pH-sensitive polymers and targeting ligands to achieve controlled and targeted drug delivery [29].
The functionalization of mesoporous silica nanoparticles with chitosan and folic acid has been demonstrated to create pH-responsive drug delivery systems. These systems can provide controlled drug release in response to the acidic tumor microenvironment while offering specific targeting to folate receptor-positive cancer cells [29].